4,4-Dimethyloxazolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, miscible at 25 °c (1.0x10+6 mg/l) (est)miscible with water in all proportionsmiscible with methanol, ethanol, propanol and acetone. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Preservative. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

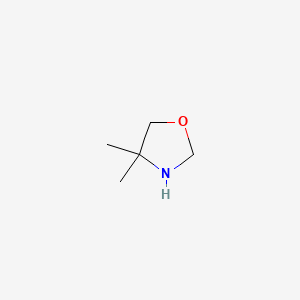

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethyl-1,3-oxazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-5(2)3-7-4-6-5/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUQMDNQYMMRJPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0032314 | |

| Record name | 4,4-Dimethyl oxazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless to slightly yellow liquid with a fishy odor; End-use formulations are soluble concentrate and liquid; [Reference #1] Pungent odor; [Dow MSDS] | |

| Record name | Oxazolidine, 4,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4-Dimethyloxazolidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9459 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

100.9 °C | |

| Record name | 4,4-Dimethyl oxazolidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8295 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

49 °C (120 °F) - closed cup | |

| Record name | 4,4-Dimethyl oxazolidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8295 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible with water in all proportions, Miscible with methanol, ethanol, propanol and acetone | |

| Record name | 4,4-Dimethyl oxazolidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8295 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Bulk density = 0.99 g/mL | |

| Record name | 4,4-Dimethyl oxazolidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8295 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

22.3 [mmHg] | |

| Record name | 4,4-Dimethyloxazolidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9459 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless to slightly yellow liquid | |

CAS No. |

51200-87-4 | |

| Record name | 4,4-Dimethyloxazolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51200-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Dimethyl oxazolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051200874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxazolidine, 4,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4-Dimethyl oxazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-dimethyloxazolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4-DIMETHYLOXAZOLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96J42P99ZA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,4-Dimethyl oxazolidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8295 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4,4-Dimethyloxazolidine

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound (CAS No. 51200-87-4). The information is intended for professionals in research, chemical synthesis, and industrial applications.

Chemical Identity and Structure

This compound is a heterocyclic organic compound featuring a five-membered oxazolidine (B1195125) ring.[1] This ring structure contains both nitrogen and oxygen heteroatoms, which are key to its chemical reactivity and utility.[1] The molecule is further characterized by two methyl groups attached to the carbon at position 4.[1]

IUPAC Name: 4,4-dimethyl-1,3-oxazolidine[2] Molecular Formula: C₅H₁₁NO[2] SMILES: CC1(COCN1)C[2]

The structure consists of a saturated five-membered ring with an oxygen atom at position 1, a nitrogen atom at position 3, and two methyl groups at position 4. This arrangement influences the molecule's steric and electronic properties.[1]

dot graph { layout=neato; graph [bgcolor="#F1F3F4", size="4,4!"]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Atom nodes N [label="N", pos="0,1.2!"]; O [label="O", pos="1.5,0!"]; C2 [label="CH₂", pos="0,0!"]; C4 [label="C", pos="-1.5,0!"]; C5 [label="CH₂", pos="-0.75, -1.2!"]; CH3_1 [label="CH₃", pos="-2.5, 1!"]; CH3_2 [label="CH₃", pos="-2.5, -1!"]; H_N [label="H", pos="0.5, 1.9!"];

// Edges for the ring N -- C2 [len=1.5]; C2 -- O [len=1.5]; O -- C4 [style=invis]; // Invisible edge for positioning C4 -- C5 [len=1.5]; C5 -- N [len=1.5];

// Edges for substituents C4 -- CH3_1 [len=1.2]; C4 -- CH3_2 [len=1.2]; N -- H_N [len=1.0];

// Invisible edges to help position the ring correctly edge [style=invis]; node [shape=point, style=invis]; p1 [pos="-1.5,0!"]; p2 [pos="1.5,0!"]; p3 [pos="0,1.5!"]; p4 [pos="0,-1.5!"]; p1 -- p2; p3 -- p4; } Caption: Chemical structure of this compound.

Chemical Identifiers

A comprehensive list of identifiers for this compound is provided below for unambiguous reference in databases and regulatory documents.

| Identifier Type | Value | Citations |

| CAS Number | 51200-87-4 | [1][2][3][4] |

| IUPAC Name | 4,4-dimethyl-1,3-oxazolidine | [1][2] |

| Molecular Formula | C₅H₁₁NO | [1][2][5][6] |

| Molecular Weight | 101.15 g/mol | [2][5][6] |

| InChI | InChI=1S/C5H11NO/c1-5(2)3-7-4-6-5/h6H,3-4H2,1-2H3 | [2][7] |

| InChIKey | GUQMDNQYMMRJPY-UHFFFAOYSA-N | [2][4] |

| Canonical SMILES | CC1(COCN1)C | [2][5] |

| EINECS | 257-048-2 | [2][8] |

| Synonyms | Oxadine A, Dimethyl oxazolidine, Oxaban A | [2][4][9] |

Physicochemical and Spectroscopic Properties

This compound is typically a colorless to pale yellow liquid with a characteristic mild, amine-like or fishy odor.[1][9] It is known to be hygroscopic, meaning it readily absorbs moisture from the air.[1]

Physicochemical Data

The following table summarizes the key physical and chemical properties of the compound. Note the variability in reported boiling points, which may be due to different measurement conditions (e.g., pressure).

| Property | Value | Citations |

| Physical State | Liquid | [2] |

| Color | Colorless to slightly yellow | [1][2][9] |

| Odor | Amine-like / Fishy | [1][9] |

| Boiling Point | 100.9 °C | [2] |

| 117.4 °C at 760 mmHg | [6] | |

| 124-125 °C at 750 Torr | [10] | |

| 150-155 °C | [11] | |

| Density | 0.99 g/mL | [2] |

| 0.942 g/mL at 25 °C | [8] | |

| Flash Point | 49 °C (120 °F) - closed cup | [2][8] |

| Vapor Pressure | 22.3 mmHg | [9] |

| 23.8 mmHg at 25 °C | [8] | |

| Water Solubility | Miscible | [4] |

| pKa | 9.35 | [2] |

| 8.41 ± 0.40 (Predicted) | [4][8] |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the structure and purity of this compound.

| Spectroscopic Data | Description | Citations |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 101. Major fragmentation peaks at m/z 71, 58, and 56. | [1][2] |

| Infrared (IR) Spectroscopy | C–N stretching: 1200–1350 cm⁻¹; C–O stretching (ether-like): 1000–1100 cm⁻¹; Aliphatic C–H stretching: 2800–3000 cm⁻¹. The absence of strong, broad peaks for O-H or N-H (from primary/secondary amines) confirms ring closure. | [1] |

| Nuclear Magnetic Resonance (NMR) | Chemical shifts in ¹H and ¹³C NMR spectra are consistent with the heteroatom substitution pattern and the presence of two equivalent methyl groups. | [1] |

Synthesis and Mechanism of Action

Synthesis Pathway

This compound is synthesized via the condensation reaction of 2-amino-2-methyl-1-propanol (B13486) (AMP) with formaldehyde (B43269).[1] This cyclization reaction is typically acid-catalyzed and proceeds through an imine (Schiff base) intermediate.[1]

// Nodes AMP [label="2-Amino-2-methyl-1-propanol (AMP)"]; Formaldehyde [label="Formaldehyde (HCHO)"]; Mix [shape=circle, label="+", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Imine Intermediate\n(Schiff Base)"]; Product [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Water [label="Water (H₂O)"];

// Edges AMP -> Mix; Formaldehyde -> Mix; Mix -> Intermediate [label=" Condensation "]; Intermediate -> Product [label=" Intramolecular\nCyclization "]; Product -> Water [style=dashed, color="#5F6368", label=" Byproduct "]; } Caption: Synthesis workflow for this compound.

Mechanism of Action as a Biocide

The primary application of this compound is as a biocide, where it functions as a "formaldehyde-releaser".[12][13] In aqueous environments, the compound undergoes hydrolysis, reversing its synthesis reaction to release 2-amino-2-methyl-1-propanol and formaldehyde.[1][14] Formaldehyde is a potent electrophile that inactivates microorganisms by cross-linking proteins and nucleic acids, leading to cell death.[13] This slow-release mechanism provides a sustained antimicrobial effect.[12]

// Nodes DMO [label="this compound\n(in aqueous system)"]; Hydrolysis [label="Hydrolysis\n(+ H₂O)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Formaldehyde [label="Formaldehyde (HCHO)\n(Active Biocide)"]; AMP [label="2-Amino-2-methyl-1-propanol"]; Microbe [label="Microorganism\n(Bacteria, Fungi)", shape=box3d, fillcolor="#FFFFFF", color="#5F6368"]; Action [label="Cross-links Proteins\n& Nucleic Acids", shape=ellipse, fillcolor="#FFFFFF", color="#5F6368"]; Result [label="Microbial Cell Death", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges DMO -> Hydrolysis; Hydrolysis -> Formaldehyde; Hydrolysis -> AMP; Formaldehyde -> Action [color="#5F6368"]; Microbe -> Action [style=dotted, color="#5F6368"]; Action -> Result [color="#5F6368"]; } Caption: Antimicrobial mechanism via formaldehyde release.

Industrial Applications

The dual functionality of this compound as a formaldehyde-releasing biocide and a moisture scavenger makes it a valuable additive in numerous industrial formulations.

// Core Compound DMO [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Properties Prop1 [label="Biocidal Activity\n(Formaldehyde Release)", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; Prop2 [label="Moisture Scavenger\n(Hydrolysis Reaction)", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];

// Applications App1 [label="Metalworking Fluids"]; App2 [label="Paints & Coatings"]; App3 [label="Adhesives & Emulsions"]; App4 [label="Oil & Gas Industry"]; App5 [label="Polyurethane Systems"];

// Connections DMO -> Prop1; DMO -> Prop2; Prop1 -> {App1, App2, App3, App4} [color="#EA4335"]; Prop2 -> App5 [color="#34A853"]; } Caption: Relationship between properties and applications.

-

Biocide and Preservative: It is extensively used as an antimicrobial agent to control the growth of bacteria and fungi in water-based industrial products.[2][12] This includes metalworking cutting fluids, latex paints, adhesives, resin emulsions, and oil recovery drilling muds.[2][3][15]

-

Moisture Scavenger: In polyurethane (PU) production, the presence of water can cause undesirable side reactions, leading to foaming and defects in the final product.[3] this compound acts as a moisture scavenger by reacting with residual water, preventing these defects and improving the curing process and pot life of PU systems.[3]

-

Corrosion Inhibitor: The nitrogen and oxygen heteroatoms in its structure allow it to interact with metal surfaces, providing a protective barrier against oxidation. This makes it a useful additive in metalworking fluids and anti-corrosion coatings.[3]

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound via the condensation of 2-amino-2-methyl-1-propanol with formaldehyde.

Materials:

-

2-Amino-2-methyl-1-propanol (AMP)

-

Formaldehyde solution (e.g., 37% in water, formalin)

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Anhydrous solvent (e.g., Toluene)

-

Dean-Stark apparatus

-

Reaction flask, condenser, heating mantle, magnetic stirrer

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

Methodology:

-

Setup: Assemble a reaction flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

-

Charging Reactants: To the reaction flask, add 2-amino-2-methyl-1-propanol and toluene (B28343).

-

Reaction Initiation: Begin stirring and gently heat the mixture. Slowly add a stoichiometric equivalent of formaldehyde solution to the flask. Add a catalytic amount of p-toluenesulfonic acid.

-

Azeotropic Distillation: Heat the mixture to reflux. Water formed during the condensation reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected, indicating the reaction is complete.

-

Work-up: Allow the reaction mixture to cool to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine to remove the acid catalyst and any unreacted formaldehyde.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Purification: Remove the toluene solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by vacuum distillation to yield pure this compound.

-

Characterization: Confirm the identity and purity of the product using analytical techniques such as GC-MS, FTIR, and NMR spectroscopy.

Quality Control & Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of a this compound sample and confirm its identity.

Instrumentation & Materials:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Appropriate capillary column (e.g., DB-5ms or equivalent)

-

Helium (carrier gas)

-

Sample of this compound

-

High-purity solvent for dilution (e.g., Dichloromethane or Hexane)

Methodology:

-

Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in the chosen solvent.

-

GC Method Setup:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL (split or splitless mode as appropriate)

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C, and hold for 5 minutes.

-

Carrier Gas Flow: Constant flow of Helium at ~1 mL/min.

-

-

MS Method Setup:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

-

Analysis: Inject the prepared sample into the GC-MS.

-

Data Interpretation:

-

Purity: The purity is determined from the gas chromatogram by calculating the area percentage of the main peak corresponding to this compound.

-

Identity Confirmation: The mass spectrum of the main peak should be compared to a reference spectrum (e.g., from a library like NIST). The spectrum should show the characteristic molecular ion at m/z 101 and the expected fragmentation pattern.

-

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

-

Hazards: It is a flammable liquid and vapor.[2] It is harmful if swallowed, toxic in contact with skin, and toxic if inhaled.[16] It causes skin irritation and serious eye damage.[2][16] The EPA has placed it in Toxicity Category I (the highest category) for its effects as a severe eye irritant.[14]

-

Toxicity: The critical health effects are primarily related to its hydrolysis product, formaldehyde, which is a known skin sensitizer.[13]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16] Keep away from heat, sparks, and open flames.[16]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, protected from moisture and sunlight.[1][16]

This guide is intended for informational purposes only. Always consult the Safety Data Sheet (SDS) before handling this chemical and adhere to all institutional and regulatory safety protocols.

References

- 1. 4,4 DIMETHYLOXAZOLIDINE - Ataman Kimya [atamanchemicals.com]

- 2. 4,4-Dimethyl oxazolidine | C5H11NO | CID 62010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. guidechem.com [guidechem.com]

- 5. chemscene.com [chemscene.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. CAS 51200-87-4: this compound | CymitQuimica [cymitquimica.com]

- 8. lookchem.com [lookchem.com]

- 9. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

- 11. nbinno.com [nbinno.com]

- 12. Buy this compound | 51200-87-4 [smolecule.com]

- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 15. echemi.com [echemi.com]

- 16. chemos.de [chemos.de]

An In-depth Technical Guide to 4,4-Dimethyloxazolidine (CAS 51200-87-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4-Dimethyloxazolidine (CAS: 51200-87-4), a heterocyclic organic compound with significant industrial applications. The document details its chemical and physical properties, synthesis, and primary uses as a preservative and moisture scavenger. Special emphasis is placed on its mechanism of action as a formaldehyde-releasing agent, which is central to its antimicrobial efficacy and toxicological profile. This guide also includes detailed experimental protocols for its synthesis and analysis, quantitative spectroscopic data, and a discussion of its reactivity. While the broader class of oxazolidines finds applications in asymmetric synthesis and as protecting groups, specific examples for this compound in these areas are not extensively documented in publicly available literature. Similarly, its involvement in specific biological signaling pathways is not a prominent area of current research.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic amine-like or fishy odor.[1][2] It is a heterocyclic compound featuring a five-membered ring containing both nitrogen and oxygen atoms, with two methyl groups attached to the carbon at the 4-position.[1][3] This substitution pattern contributes to its chemical properties and steric profile.[1][3] The compound is soluble in organic solvents and miscible with water.[1][4][5] It is hygroscopic and should be stored under an inert atmosphere to prevent moisture absorption.[6]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 51200-87-4 | [1][7][8] |

| Molecular Formula | C₅H₁₁NO | [1][5][9] |

| Molecular Weight | 101.15 g/mol | [5][6][9] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Odor | Amine-like, fishy | [1][8] |

| Boiling Point | 100.9 °C - 160 °C | [4][5][6] |

| Density | 0.942 - 0.99 g/mL at 20-25 °C | [4][5] |

| Flash Point | 49 °C (120 °F) | [5] |

| Water Solubility | Miscible | [4][5] |

| pKa | 8.41 - 9.35 | [4][5] |

| log Kow | 0.73 | [5] |

Synthesis of this compound

The primary industrial synthesis of this compound involves the condensation reaction of 2-amino-2-methyl-1-propanol (B13486) (AMP) with formaldehyde (B43269).[3] This reaction is a cyclization process that forms the oxazolidine (B1195125) ring.

General Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

While a detailed, step-by-step industrial protocol is proprietary, a general laboratory-scale synthesis can be described as follows. This protocol is based on the known chemistry of oxazolidine formation from amino alcohols and aldehydes.

Materials:

-

2-amino-2-methyl-1-propanol (AMP)

-

Formaldehyde solution (e.g., 37% in water, formalin)

-

A suitable solvent (e.g., toluene (B28343) or benzene)

-

Dean-Stark apparatus

-

Reaction flask, condenser, and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a condenser, combine equimolar amounts of 2-amino-2-methyl-1-propanol and formaldehyde solution in a suitable solvent like toluene.

-

Azeotropic Water Removal: Heat the mixture to reflux. The water formed during the condensation reaction will be removed azeotropically and collected in the Dean-Stark trap.

-

Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected. The reaction is complete when no more water is evolved.

-

Work-up: After cooling the reaction mixture to room temperature, wash the organic layer with water to remove any unreacted formaldehyde and other water-soluble impurities.

-

Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.1 | s | 6H | -C(CH₃)₂ |

| ~3.6 | s | 2H | -CH₂-O- |

| ~4.0 | s | 2H | -N-CH₂-O- |

| ~2.9 | br s | 1H | -NH- |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~25 | -C(CH₃)₂ |

| ~60 | -C(CH₃)₂ |

| ~75 | -CH₂-O- |

| ~85 | -N-CH₂-O- |

Note: Chemical shifts are approximate and can vary depending on the solvent.

Infrared (IR) Spectroscopy

Table 4: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Medium, Broad | N-H stretch |

| 2850 - 3000 | Strong | C-H stretch (aliphatic) |

| 1450 - 1470 | Medium | C-H bend (CH₃) |

| 1360 - 1380 | Medium | C-H bend (gem-dimethyl) |

| 1100 - 1200 | Strong | C-O stretch |

| 1000 - 1100 | Strong | C-N stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 101.[3] Common fragmentation patterns include the loss of a methyl group (M-15) and other fragments resulting from the cleavage of the oxazolidine ring.[3]

Reactivity and Mechanism of Action

The primary mode of action for this compound as an antimicrobial agent is its ability to act as a formaldehyde-releaser through hydrolysis.[1] This hydrolysis is reversible and occurs in the presence of water, particularly under acidic conditions.[3] The released formaldehyde is a potent biocide that kills bacteria and fungi.

Caption: Hydrolysis of this compound.

This formaldehyde-releasing property is also the main driver of its toxicity.[1]

Applications

Preservative and Antimicrobial Agent

This compound is widely used as a biocide to control the growth of slime-forming bacteria and fungi in a variety of industrial applications.[1][2][5] These include:

-

Oil recovery drilling muds and packer fluids[5]

Moisture Scavenger

In the polyurethane industry, this compound serves as a moisture scavenger.[2][3] The presence of water can interfere with the curing of polyurethane, leading to defects. This compound reacts with residual moisture, preventing these issues and ensuring the integrity of the final product.[2][3]

Corrosion Inhibitor

The nitrogen and oxygen heteroatoms in the oxazolidine ring can interact with metal surfaces, allowing it to function as a corrosion inhibitor in metalworking fluids and anti-corrosion coatings.[2][3]

Applications in Drug Development and Asymmetric Synthesis

While the broader class of chiral oxazolidinones are extensively used as chiral auxiliaries in asymmetric synthesis, including aldol (B89426) reactions, to produce enantiomerically pure compounds, specific and widespread applications of the achiral this compound in this context are not well-documented in the available literature.[2][10][11] Similarly, its use as a protecting group for functional groups in complex organic synthesis is not a commonly reported application. The potential for its derivatives in medicinal chemistry exists, but concrete examples leading to drug development are scarce in public domain resources.

Biological Activity and Toxicology

The biological activity of this compound is primarily linked to its role as a formaldehyde donor. Formaldehyde is a known skin sensitizer (B1316253) and irritant.[1]

Table 5: Toxicological Data for this compound

| Endpoint | Species | Value | Classification | Reference(s) |

| Acute Oral LD₅₀ | Rat | 950 - 1308 mg/kg | Moderate toxicity | [1] |

| Skin Irritation | Rabbit | Irritant | - | [12] |

| Eye Irritation | Rabbit | Severe Irritant | - | [13] |

| Skin Sensitization | - | Not a sensitizer | - | [13] |

It is important to handle this compound with appropriate personal protective equipment, including gloves and eye protection, in a well-ventilated area.[4]

Analytical Methods

The quantification of this compound in various matrices is crucial for quality control and regulatory compliance.

Experimental Protocol: Quantification by HPLC

A common method for the analysis of this compound in products like cosmetics involves High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.

Principle: Due to the lack of a strong chromophore, direct UV detection of this compound is challenging. Derivatization with a UV-active agent allows for sensitive detection.

General Procedure:

-

Sample Extraction: Extract the sample containing this compound with a suitable solvent, such as a 50% acetonitrile (B52724) solution.

-

Derivatization: React the extracted analyte with a derivatizing agent like 9-fluorenylmethyl chloroformate (FMOC-Cl).

-

Chromatographic Separation: Separate the derivatized product on a C18 reversed-phase HPLC column.

-

Detection: Detect the derivatized compound using a UV or diode-array detector.

-

Quantification: Quantify the concentration using an external standard method with a calibration curve.

An alternative approach for quantifying the formaldehyde released involves separating and measuring the hydrolysis product, 2-amino-2-methyl-1-propanol (AMP), using mixed-mode chromatography with a charged aerosol detector or an evaporative light scattering detector.[14]

Caption: HPLC Analysis Workflow.

Conclusion

This compound is a commercially important chemical with well-established roles as a preservative, antimicrobial agent, and moisture scavenger in various industrial formulations. Its efficacy is primarily due to its ability to release formaldehyde upon hydrolysis. While its synthesis and general properties are well-understood, its application in more specialized areas of organic synthesis, such as asymmetric synthesis and as a protecting group, is not as prevalent as for other oxazolidine derivatives. There is currently no significant body of research linking this compound to specific biological signaling pathways. This technical guide provides a solid foundation for researchers and professionals working with this compound, summarizing its key characteristics and methodologies for its synthesis and analysis.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]

- 5. PubChemLite - this compound (C5H11NO) [pubchemlite.lcsb.uni.lu]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 14. US20170052155A1 - Method for measuring formaldehyde in solutions containing certain formaldehyde-releasing biocides - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Physical Properties of 4,4-Dimethyloxazolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 4,4-Dimethyloxazolidine (CAS No. 51200-87-4), a heterocyclic organic compound with applications in various industrial and pharmaceutical sectors. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring a thorough understanding of this compound's physicochemical characteristics.

Core Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a characteristic amine-like or fishy odor.[1][2][3][4] It is a cyclic tertiary amine that is stable under normal conditions.[5] The compound is known for its utility as a moisture scavenger, a chiral catalyst in asymmetric synthesis, and an intermediate for antifungal agents and crop protection chemicals.[1] It is also employed as an antimicrobial agent in various industrial applications to control bacteria and fungi.[2][4]

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of this compound, compiled from various sources. It is important to note that some variations in reported values exist, which can be attributed to different experimental conditions and purity levels.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁NO | [1][2][6] |

| Molecular Weight | 101.15 g/mol | [1][2][6] |

| Boiling Point | 100.9 °C | [2] |

| 124-125 °C @ 750 Torr | [6] | |

| 150-155 °C | [1] | |

| ~160 °C | [5] | |

| Density | 0.92 g/mL | [5] |

| 0.95-0.98 g/cm³ at 20°C | [1] | |

| 0.99 g/mL (Bulk density) | [2] | |

| Refractive Index (n 20/D) | 1.432 | [7] |

| Solubility | Miscible with water.[2][5] Soluble in common organic solvents like ethanol (B145695) and ether.[1] | [1][2][5] |

| pKa | 8.41 ± 0.40 (Predicted) | [5] |

| 9.35 | [2] | |

| Flash Point | 49 °C (120 °F) - closed cup | [2] |

| Vapor Pressure | 22.3 mmHg | [4] |

Experimental Protocols for Property Determination

The following sections detail the general experimental methodologies for determining the key physical properties of liquid compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8]

Method: Thiele Tube Method [9][10]

-

Sample Preparation: A small amount of this compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer. The assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or paraffin).[9]

-

Heating: The side arm of the Thiele tube is gently and continuously heated.[10] This design ensures uniform heating of the bath through convection currents.[9]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a vigorous and continuous stream of bubbles is observed.[10]

-

Boiling Point Determination: The heat source is then removed, and the bath is allowed to cool. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[10]

-

Pressure Correction: The atmospheric pressure should be recorded as the boiling point is pressure-dependent.[8]

Determination of Density

Density is the mass of a substance per unit volume.

Method: Pycnometer Method [11]

-

Weighing the Empty Pycnometer: A clean and dry pycnometer (a glass flask with a specific volume) is accurately weighed on an analytical balance.

-

Filling the Pycnometer: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped off.

-

Weighing the Filled Pycnometer: The filled pycnometer is weighed.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.[11]

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid.

Method: Abbe Refractometer

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Qualitative Solubility Test [12]

-

Sample Preparation: A small, measured amount of this compound (e.g., 0.05 mL) is placed in a test tube.[12]

-

Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL of water or an organic solvent) is added in portions.[12]

-

Observation: After each addition, the test tube is vigorously shaken. The mixture is observed to see if the solute completely dissolves.

-

Classification: The compound's solubility is classified based on the amount of solute that dissolves in a given amount of solvent. For instance, if it dissolves completely, it is deemed soluble.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a liquid compound like this compound.

Caption: A logical workflow for determining the physical properties of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. 4,4-Dimethyl oxazolidine | C5H11NO | CID 62010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,4 DIMETHYLOXAZOLIDINE - Ataman Kimya [atamanchemicals.com]

- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 5. Page loading... [wap.guidechem.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. 51200-87-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mt.com [mt.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

4,4-Dimethyloxazolidine mechanism of action as a formaldehyde-releaser

An In-Depth Technical Guide to the Mechanism of Action of 4,4-Dimethyloxazolidine as a Formaldehyde-Releaser

Introduction

This compound is a heterocyclic organic compound widely utilized as an antimicrobial agent and preservative in various industrial and cosmetic applications.[1][2] Its efficacy stems from its function as a "formaldehyde-releaser" or "formaldehyde-donor." This mechanism involves the controlled release of formaldehyde (B43269), a potent broad-spectrum biocide, through a chemical equilibrium reaction. This technical guide provides a detailed examination of the synthesis, mechanism of action, factors influencing formaldehyde release, and the analytical methods used to quantify this process, tailored for researchers, scientists, and drug development professionals.

Core Mechanism: Reversible Hydrolysis

The fundamental principle behind the action of this compound is its reversible hydrolysis in the presence of water.[3][4] The compound is synthesized through the acid-catalyzed condensation of 2-Amino-2-methyl-1-propanol (AMP) and formaldehyde.[3] This reaction forms the stable five-membered oxazolidine (B1195125) ring, effectively sequestering the formaldehyde molecule.

In an aqueous environment, this reaction is reversible. The oxazolidine ring undergoes hydrolysis, breaking down to release its constituent molecules: formaldehyde and AMP.[3][5] This equilibrium is the cornerstone of its function as a preservative. The gradual release of formaldehyde maintains a low, yet effective, concentration of the biocide over time, preventing microbial proliferation without the need for high initial concentrations of free formaldehyde. The released formaldehyde is the active agent responsible for the antimicrobial effect, while the parent compound, this compound, acts as a stable reservoir.[1][6]

References

- 1. Buy this compound | 51200-87-4 [smolecule.com]

- 2. 4,4-Dimethyl oxazolidine | C5H11NO | CID 62010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,4 DIMETHYLOXAZOLIDINE - Ataman Kimya [atamanchemicals.com]

- 4. echemi.com [echemi.com]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

In-Depth Technical Guide to the Hydrolysis of 4,4-Dimethyloxazolidine to Formaldehyde and 2-Amino-2-methyl-1-propanol (AMP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of 4,4-dimethyloxazolidine, a compound of significant interest in various industrial and pharmaceutical applications due to its role as a formaldehyde-releasing agent. This document details the reaction kinetics, experimental protocols for its analysis, and the underlying reaction mechanism.

Introduction

This compound is a heterocyclic compound that undergoes hydrolysis to yield formaldehyde (B43269) and 2-amino-2-methyl-1-propanol (B13486) (AMP). This reaction is of particular importance in fields where the controlled release of formaldehyde is desired, such as in the formulation of biocides, preservatives, and certain drug delivery systems.[1] Understanding the kinetics and mechanism of this hydrolysis is crucial for optimizing its application and ensuring product stability and efficacy. The hydrolysis is known to be facile, particularly in aqueous or acidic environments, and is dependent on factors such as pH and temperature.[2]

Reaction Kinetics and Quantitative Data

| Parameter | Condition | Value | Reference |

| Half-life (t½) | pH 7.4, 37 °C | 5 seconds (for a formaldehyde-derived oxazolidine (B1195125) from (-)-ephedrine) | [2] |

| Molar Ratio | Hydrolysis of this compound | 1:1 (Formaldehyde:AMP) | [3] |

| General Observation | pH dependence | Hydrolysis is catalyzed by both acid and base. | [2] |

| General Observation | Temperature dependence | Reaction rate increases with increasing temperature. | [4][5] |

Note: The provided half-life is for a structurally related oxazolidine and serves as an estimate for the rapid hydrolysis of formaldehyde-releasing oxazolidines under physiological conditions.

Experimental Protocols

This section outlines detailed methodologies for the hydrolysis of this compound and the subsequent quantification of its hydrolysis products, formaldehyde and AMP.

Hydrolysis of this compound

Objective: To induce the hydrolysis of this compound under controlled conditions.

Materials:

-

This compound

-

Sterile aqueous buffer solutions (pH 4, 7, and 9)

-

Constant temperature incubator or water bath

-

Volumetric flasks and pipettes

Procedure:

-

Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

In separate temperature-controlled vessels (e.g., at 25 °C, 37 °C, and 50 °C), add a known volume of the appropriate buffer solution.

-

Incubate the reaction mixtures in the dark at the specified temperatures.[5]

-

At predetermined time intervals, withdraw aliquots of the reaction mixture for immediate analysis of formaldehyde and AMP.

Quantification of Formaldehyde by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of formaldehyde produced during the hydrolysis reaction. This method involves the derivatization of formaldehyde with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable hydrazone that can be analyzed by HPLC with UV detection.[6][7]

Materials:

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid

-

2,4-Dinitrophenylhydrazine (DNPH) reagent (dissolved in acetonitrile)

-

HPLC system with a UV detector and a C8 or C18 column

Procedure:

-

Derivatization:

-

HPLC Analysis:

-

Quantification:

-

Prepare a calibration curve using standard solutions of formaldehyde derivatized with DNPH.

-

Calculate the concentration of formaldehyde in the samples by comparing their peak areas to the calibration curve.

-

Quantification of 2-Amino-2-methyl-1-propanol (AMP) by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the concentration of AMP produced during the hydrolysis reaction.

Materials:

-

Internal standard (e.g., 2-Amino-2-methyl-1-propanol-d11)

-

Derivatizing agent (e.g., heptafluorobutyl chloroformate)

-

Organic solvent for extraction (e.g., hexane)

-

GC-MS system with a suitable capillary column

Procedure:

-

Sample Preparation and Derivatization:

-

GC-MS Analysis:

-

Column: A chiral capillary column such as Chirasil-L-Val may be used if stereoisomeric separation is required, although for AMP it is not necessary.[9][10]

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: Optimize the temperature program to achieve good separation of the derivatized AMP from other components.

-

Mass Spectrometer: Operate in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. Monitor characteristic ions for the derivatized AMP and the internal standard.[9][10]

-

-

Quantification:

-

Prepare a calibration curve by analyzing standard solutions of AMP with the internal standard.

-

Calculate the concentration of AMP in the samples based on the ratio of the peak area of the analyte to that of the internal standard.

-

Reaction Mechanism and Visualization

The hydrolysis of this compound proceeds via an acid-catalyzed ring-opening mechanism. The reaction is initiated by the protonation of the ring nitrogen, followed by a nucleophilic attack of a water molecule on the adjacent carbon atom, leading to the opening of the oxazolidine ring and the formation of an unstable intermediate. This intermediate then decomposes to yield formaldehyde and AMP.

Below are Graphviz diagrams illustrating the overall reaction and the proposed acid-catalyzed mechanism.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental process, from sample preparation to data analysis.

References

- 1. epa.gov [epa.gov]

- 2. researchgate.net [researchgate.net]

- 3. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 4. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]

- 6. jfda-online.com [jfda-online.com]

- 7. academic.oup.com [academic.oup.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Degradation Pathways of 4,4-Dimethyloxazolidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4-Dimethyloxazolidine is a versatile heterocyclic compound utilized across various industries, notably as a preservative and a moisture scavenger in formulations such as paints and polyurethanes.[1] Its efficacy is intrinsically linked to its stability and degradation profile. This technical guide provides a comprehensive overview of the stability and primary degradation pathways of this compound, including hydrolysis, thermal decomposition, and potential oxidative and photolytic degradation. Detailed experimental protocols for stability assessment and quantitative data are presented to support researchers, scientists, and drug development professionals in their work with this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for any stability assessment. Key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 51200-87-4 | [2] |

| Molecular Formula | C₅H₁₁NO | [3] |

| Molecular Weight | 101.15 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 150-155 °C | [5] |

| Density | 0.95-0.98 g/cm³ at 20°C | [5] |

| pKa | 8.41 ± 0.40 (Predicted) | [6] |

| Solubility | Miscible with common organic solvents (ethanol, ether); limited water solubility. | [5] |

Degradation Pathways

This compound is susceptible to degradation through several pathways, with hydrolysis being the most prominent. Thermal, oxidative, and photolytic degradation are also potential routes for decomposition.

Hydrolytic Degradation

Hydrolysis is the principal degradation pathway for this compound, leading to the reversible formation of 2-amino-2-methyl-1-propanol (B13486) (AMP) and formaldehyde. This reaction is essentially the reverse of its synthesis.

The hydrolysis of oxazolidines is known to be facile and complete within a pH range of 1-11.[7] The reaction rates are subject to general acid-base catalysis and are highly dependent on pH.[7] For many oxazolidines, a sigmoidal pH-rate profile is observed, with maximum degradation rates occurring at a pH greater than 7-7.5.[7]

dot

Caption: Hydrolytic degradation pathway of this compound.

Thermal Degradation

Under conditions of intense heat, such as in a fire, this compound decomposes to produce hazardous products including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[6] The thermal stability under more controlled, lower-temperature conditions has not been extensively reported. However, it is known to be thermally stable for use in applications like polyurethane production which can involve elevated temperatures.[5]

dot

References

- 1. forced degradation study: Topics by Science.gov [science.gov]

- 2. 51200-87-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. lab-chemicals.com [lab-chemicals.com]

- 4. 4,4-Dimethyl oxazolidine | C5H11NO | CID 62010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Page loading... [guidechem.com]

- 7. Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines--a potential new prodrug type - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Industrial Applications of 4,4-Dimethyloxazolidine as a Biocide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4-Dimethyloxazolidine is a versatile heterocyclic compound with significant industrial applications as a biocide. Its primary mechanism of action involves the slow-release hydrolysis to formaldehyde (B43269), a potent broad-spectrum antimicrobial agent. This technical guide provides a comprehensive overview of its use in various industrial sectors, its mechanism of action, and standardized methodologies for its evaluation. Due to the limited availability of specific public data on the minimum inhibitory concentrations (MICs) of this compound, this guide presents representative efficacy data for formaldehyde-releasing biocides to illustrate their antimicrobial spectrum.

Introduction

Microbial contamination in industrial processes and products poses a significant threat to product integrity, performance, and longevity. Biocides are essential chemical agents employed to control or eliminate microbial growth in a wide range of applications. This compound, a formaldehyde-releasing biocide, offers an effective solution for in-can and dry-film preservation. Its ability to gradually release formaldehyde ensures a prolonged antimicrobial effect, making it a valuable preservative in various formulations.

Industrial Applications

This compound is utilized as a biocide in numerous industrial applications to prevent the deleterious effects of microbial growth, such as spoilage, gas formation, viscosity loss, and discoloration.[1][2]

-

Metalworking Fluids: It is incorporated into water-based metalworking fluids to inhibit the growth of bacteria and fungi that can cause fluid degradation, corrosion, and unpleasant odors.[1]

-

Paints and Coatings: As an in-can preservative, it extends the shelf life of latex paints and other water-based coatings by preventing microbial spoilage during storage.[1]

-

Adhesives and Sealants: It helps maintain the physical and chemical properties of adhesives and sealants by preventing microbial degradation of the organic components.

-

Resin Emulsions: In the production and storage of resin emulsions, it acts as a preservative to prevent microbial contamination and subsequent degradation.

-

Oil and Gas Industry: It is used in oil recovery drilling muds, packer fluids, and secondary oil recovery injection water to control the growth of slime-forming and sulfate-reducing bacteria.[1]

Mechanism of Action: Formaldehyde Release

The biocidal activity of this compound is not inherent to the molecule itself but is attributed to its hydrolysis product, formaldehyde. In aqueous environments, this compound undergoes a reversible hydrolysis reaction to release formaldehyde and 2-amino-2-methyl-1-propanol. This slow and sustained release of formaldehyde provides long-term protection against microbial contamination.

Formaldehyde is a potent electrophile that exerts its biocidal effect through non-specific alkylation of nucleophilic functional groups in microbial cells. It primarily targets proteins and nucleic acids, leading to:

-

Enzyme Inactivation: Formaldehyde reacts with amino and sulfhydryl groups of amino acids in proteins, causing cross-linking and denaturation, which inactivates essential enzymes.

-

DNA Damage: It can react with the amino groups of purine (B94841) and pyrimidine (B1678525) bases in DNA, leading to mutations and inhibition of DNA replication and transcription.

-

Membrane Disruption: While not its primary mode of action, high concentrations of formaldehyde can also damage microbial cell membranes.

The sustained release of formaldehyde from this compound ensures that a low but effective concentration of the active agent is present over an extended period, providing lasting preservation.

Signaling Pathway of Biocidal Action

Mechanism of this compound biocidal action via formaldehyde release.

Quantitative Efficacy Data

While specific Minimum Inhibitory Concentration (MIC) data for this compound is not extensively available in the public domain, the following tables provide representative MIC values for formaldehyde and other formaldehyde-releasing biocides against common industrial spoilage microorganisms. This data serves to illustrate the broad-spectrum efficacy characteristic of this class of biocides.

Table 1: Representative Minimum Inhibitory Concentration (MIC) of Formaldehyde-Releasing Biocides against Bacteria

| Biocide Class | Test Organism | MIC (ppm) |

| Formaldehyde | Pseudomonas aeruginosa | 50 - 200 |

| Escherichia coli | 25 - 100 | |

| Staphylococcus aureus | 50 - 150 | |

| Bacillus subtilis | 100 - 400 | |

| Triazine-based | Pseudomonas aeruginosa | 250 - 1000 |

| Staphylococcus aureus | 200 - 800 | |

| Oxazolidine-based | Mixed Bacteria | 500 - 1500 |

Note: These values are illustrative and can vary depending on the specific formulation, test conditions, and microbial strain.

Table 2: Representative Minimum Inhibitory Concentration (MIC) of Formaldehyde-Releasing Biocides against Fungi

| Biocide Class | Test Organism | MIC (ppm) |

| Formaldehyde | Aspergillus niger | 100 - 500 |

| Candida albicans | 50 - 250 | |

| Penicillium funiculosum | 100 - 400 | |

| Triazine-based | Aspergillus niger | 500 - 2000 |

| Candida albicans | 400 - 1500 | |

| Oxazolidine-based | Mixed Fungi | 800 - 2500 |

Note: These values are illustrative and can vary depending on the specific formulation, test conditions, and microbial strain.

Experimental Protocols

The evaluation of the biocidal efficacy of this compound involves standardized laboratory procedures. Below are detailed methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of a biocide that inhibits the visible growth of a microorganism.

Methodology (Broth Dilution):

-

Preparation of Biocide Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent.

-

Serial Dilutions: Perform a series of two-fold dilutions of the stock solution in a liquid growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi) in a 96-well microtiter plate.

-

Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., 10^5 CFU/mL). Add a fixed volume of the inoculum to each well of the microtiter plate.

-

Controls: Include a positive control (medium with inoculum, no biocide) and a negative control (medium only).

-

Incubation: Incubate the microtiter plate under optimal conditions for the test microorganism (e.g., 37°C for 24-48 hours for bacteria; 25-30°C for 3-5 days for fungi).

-

Observation: After incubation, visually inspect the wells for turbidity (bacterial growth) or pellet formation (fungal growth). The MIC is the lowest concentration of the biocide in which no visible growth is observed.

Kill-Time Study

A kill-time study determines the rate at which a biocide kills a microbial population.

Methodology:

-

Preparation of Test Suspension: Prepare a standardized suspension of the test microorganism in a suitable buffer or the industrial matrix (e.g., metalworking fluid).

-

Addition of Biocide: Add a predetermined concentration of this compound to the microbial suspension at time zero.

-

Sampling: At specified time intervals (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the mixture.

-

Neutralization: Immediately transfer the aliquot to a neutralizing broth to inactivate the biocide.

-

Enumeration: Perform serial dilutions of the neutralized sample and plate onto a suitable agar (B569324) medium.

-

Incubation and Counting: Incubate the plates and count the number of surviving colonies (CFU/mL).

-

Data Analysis: Plot the log of the number of survivors against time to determine the kill rate.

In-Can Challenge Test for Paints and Coatings

This test evaluates the effectiveness of the biocide in preserving a water-based product during storage.

Methodology (ASTM D2574 or similar):

-

Sample Preparation: Prepare paint samples with and without (control) the desired concentration of this compound.

-

Inoculation: Inoculate each paint sample with a mixed culture of bacteria and fungi commonly found in spoiled paint.

-

Incubation: Store the inoculated samples at a specified temperature (e.g., 25°C) for a defined period (e.g., 4-6 weeks).

-

Re-inoculation: Periodically (e.g., weekly), re-inoculate the samples to simulate repeated contamination.

-

Evaluation: At the end of the incubation period, visually inspect the samples for signs of spoilage (e.g., gas production, discoloration, viscosity change). Aseptically sample the paint and plate on agar media to determine the microbial load.

Experimental Workflow for Biocide Evaluation

The development and validation of a biocide for a specific industrial application follows a logical workflow to ensure efficacy and compatibility.

A generalized experimental workflow for the evaluation of an industrial biocide.

Conclusion

This compound serves as an effective and versatile biocide for a multitude of industrial applications. Its mechanism of action, based on the controlled release of formaldehyde, provides long-lasting protection against a broad spectrum of microorganisms. The selection of an appropriate biocide and its use concentration should be based on thorough laboratory evaluations, including MIC determination, kill-time studies, and application-specific challenge tests, to ensure optimal performance and product preservation. Further research into the specific antimicrobial efficacy of this compound and the publication of quantitative data would be beneficial for the industry.

References

The Unseen Guardian: A Technical Guide to 4,4-Dimethyloxazolidine as a Moisture Scavenger in Polyurethane Systems

For Researchers, Scientists, and Drug Development Professionals

The presence of moisture, even in trace amounts, is a well-known adversary in the world of polyurethane (PU) chemistry. It competitively reacts with highly reactive isocyanate groups, leading to the formation of unstable carbamic acid, which in turn decomposes to an amine and carbon dioxide gas. This undesirable side reaction can manifest as a cascade of defects in the final product, including foaming, pinholing, reduced mechanical strength, and compromised surface aesthetics.[1] To combat this, formulators employ moisture scavengers, and among the most effective and versatile is 4,4-Dimethyloxazolidine (DMO).

This in-depth technical guide explores the core principles of utilizing this compound as a moisture scavenger in polyurethane formulations. It delves into its mechanism of action, provides quantitative data on its performance, outlines detailed experimental protocols for its evaluation, and offers a visual representation of the chemical pathways and experimental workflows involved.

The Dual Role of this compound: Moisture Scavenger and Latent Hardener

This compound is a cyclic organic compound that serves a dual purpose in polyurethane systems. Primarily, it acts as a chemical moisture scavenger, preferentially reacting with water over the isocyanate.[2] This rapid hydrolysis prevents the formation of carbon dioxide, thereby eliminating common defects such as bubbles and pinholes in coatings, adhesives, and sealants.[2][3]

Beyond its role as a moisture scavenger, this compound also functions as a latent hardener. Upon hydrolysis, the oxazolidine (B1195125) ring opens to form an amino alcohol.[3] This newly formed molecule contains both a secondary amine and a primary hydroxyl group, both of which are reactive towards isocyanate groups. This secondary reaction contributes to the crosslink density of the polyurethane network, which can enhance the final mechanical properties of the cured material.[3]

Mechanism of Action: A Two-Step Process

The efficacy of this compound lies in a sequential, two-step reaction mechanism that first neutralizes moisture and then integrates into the polyurethane backbone.

Step 1: Hydrolysis - The Scavenging Action

In the presence of water, the oxazolidine ring of DMO undergoes rapid hydrolysis. This reaction consumes water and opens the ring to form 2-amino-2-methyl-1-propanol.

Step 2: Reaction with Isocyanate - The Hardening Action

The resulting amino alcohol, possessing both a hydroxyl (-OH) and a secondary amine (-NH) group, readily reacts with isocyanate (-NCO) groups present in the polyurethane formulation. The amine group reacts to form a urea (B33335) linkage, while the hydroxyl group forms a urethane (B1682113) linkage. These reactions contribute to the overall polymer network.

Performance Data: The Impact of this compound

Table 1: Effect of this compound (as Incozol 2) on the Properties of a 2K Polyurethane Topcoat

| Property | Control (without DMO) | With 2% DMO (Incozol 2) |

| Appearance (cured at 90% humidity) | Visible pinhole defects | No pinhole defects |

| Gloss Retention (after 1000h QUV-A) | Lower | Higher |

| Yellowing | More pronounced | Less pronounced |

| Hardness Development (Persoz, seconds) | Slower initial development | Faster initial development |

Data synthesized from a case study on wind turbine coatings.[4]

Table 2: General Comparison of Common Moisture Scavengers in Polyurethanes

| Moisture Scavenger | Mechanism | Advantages | Disadvantages |

| This compound | Chemical reaction (hydrolysis) | High efficiency, acts as a latent hardener, liquid form for easy incorporation, does not cause cloudiness.[2] | Can influence cure rate, potential for by-product interactions. |

| Molecular Sieves (Zeolites) | Physical adsorption | Inert, effective at low moisture levels. | Can be difficult to disperse, may affect viscosity and gloss, can act as a catalyst for side reactions.[2] |

| p-Toluenesulfonyl Isocyanate (PTSI) | Chemical reaction | Highly reactive with water. | Generates CO2 (though less than water-isocyanate reaction), can be toxic, may cause yellowing.[5] |

Experimental Protocols

Evaluating the effectiveness of this compound in a polyurethane formulation requires a systematic approach. The following protocols provide a framework for assessing its performance as a moisture scavenger.

Protocol 1: Determination of Moisture Content in Raw Materials

Objective: To accurately measure the water content in polyols, solvents, and fillers before and after the addition of this compound.

Method: Karl Fischer Titration (in accordance with ASTM D4672 for polyols).[6]

Apparatus:

-

Karl Fischer Titrator (volumetric or coulometric)

-

Syringes and needles

-

Analytical balance

Reagents:

-

Karl Fischer reagent (Hydranal-Composite 5 or similar)

-

Anhydrous methanol (B129727) or other suitable solvent

Procedure:

-

Blank Measurement: Determine the drift of the Karl Fischer reagent by running a blank titration with the solvent.

-

Sample Preparation: In a dry, inert atmosphere (e.g., glove box), accurately weigh a known amount of the sample (polyol, solvent, or filler) into a clean, dry titration vessel.

-

Titration: Add a precise volume of the Karl Fischer reagent to the sample until the endpoint is reached, as indicated by a persistent color change or an electrometric endpoint.

-

Calculation: The water content is calculated based on the volume of titrant consumed, the titer of the reagent, and the weight of the sample.

-

Evaluation of DMO: To assess the scavenging efficiency, add a known concentration of this compound to a sample with a known initial water content. After a specified period, re-measure the water content using Karl Fischer titration.

Protocol 2: Evaluation of Pot Life and Curing Characteristics

Objective: To determine the effect of this compound on the working time (pot life) and curing profile of a 2K polyurethane system.

Method: Viscosity measurement over time and determination of tack-free time.

Apparatus:

-

Rotational viscometer

-

Stopwatch

-

Controlled temperature and humidity chamber

Procedure:

-

Formulation Preparation: Prepare two batches of the 2K polyurethane formulation: a control without DMO and a test batch with a specified concentration of DMO.

-

Initial Viscosity: Immediately after mixing the two components, measure the initial viscosity of each batch.

-

Viscosity Monitoring: Measure the viscosity of each batch at regular intervals (e.g., every 15 minutes) under controlled temperature and humidity. The pot life is typically defined as the time it takes for the initial viscosity to double.

-

Tack-Free Time: Apply a thin film of each formulation onto a substrate. Periodically, gently touch the surface with a clean, dry finger or a specified tool. The tack-free time is the point at which the coating no longer feels sticky.

Protocol 3: Assessment of Final Polyurethane Properties

Objective: To evaluate the impact of this compound on the mechanical and aesthetic properties of the cured polyurethane.

Methods: Various ASTM standards for coatings and elastomers.

Apparatus:

-

Hardness tester (Durometer or Persoz)

-

Tensile testing machine

-

Glossmeter

-

Impact tester

Procedures:

-

Sample Preparation: Prepare cured samples of the control and DMO-containing formulations according to the desired application (e.g., coated panels, cast elastomer sheets).

-

Hardness: Measure the Shore hardness (for elastomers) according to ASTM D2240 or Persoz hardness (for coatings).

-

Tensile Properties: For elastomers and flexible coatings, determine the tensile strength, elongation at break, and modulus according to ASTM D412 .

-

Gloss: Measure the gloss of coated surfaces at various angles (e.g., 20°, 60°, 85°) using a glossmeter.

-

Visual Inspection: Visually inspect the cured samples for defects such as pinholes, bubbles, and surface irregularities.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow for evaluating a moisture scavenger and the overall experimental workflow.

Conclusion

This compound stands out as a highly effective and multi-functional additive in polyurethane chemistry. Its ability to efficiently scavenge moisture while also contributing to the polymer network as a latent hardener makes it a valuable tool for formulators seeking to produce high-performance, defect-free polyurethane products. By understanding its mechanism of action and employing systematic evaluation protocols, researchers and developers can harness the full potential of this compound to overcome the persistent challenge of moisture contamination and enhance the quality and durability of their polyurethane systems.

References

- 1. Extending the pot life of polyurethane coatings using organic diones | Semantic Scholar [semanticscholar.org]

- 2. Moisture scavenger for reduced defects in polyurethanes [borchers.com]